2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound features a 1,2,4-triazin-3-yl core substituted with a 4-ethoxybenzyl group at position 6 and a thioether-linked N-(4-fluorophenyl)acetamide moiety. The triazinone scaffold is known for its hydrogen-bonding capabilities due to the keto and amino groups, which may enhance interactions with biological targets . The 4-ethoxybenzyl substituent contributes electron-donating effects and improved metabolic stability compared to smaller alkyl groups, while the 4-fluorophenyl acetamide introduces an electron-withdrawing group that could optimize binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
2-[[4-amino-6-[(4-ethoxyphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-2-29-16-9-3-13(4-10-16)11-17-19(28)26(22)20(25-24-17)30-12-18(27)23-15-7-5-14(21)6-8-15/h3-10H,2,11-12,22H2,1H3,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQTWQFSMFLWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-ethoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorophenyl)acetamide is a derivative of 1,2,4-triazine and is notable for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound based on various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.45 g/mol. The presence of the triazine core and various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 1,2,4-triazine derivatives. Notably, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazine Derivative A | A549 (Lung) | 0.20 |
| Triazine Derivative B | MCF-7 (Breast) | 1.25 |
| Triazine Derivative C | HeLa (Cervical) | 1.03 |
These studies suggest that modifications to the triazine core can enhance anticancer potency by targeting specific pathways such as the PI3K/Akt/mTOR signaling pathway .
Antimicrobial Activity
In addition to anticancer effects, triazine derivatives have shown promising antimicrobial activity. For example, a related compound exhibited significant inhibition against Mycobacterium tuberculosis and various fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of critical metabolic pathways .
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a triazine derivative similar to our compound against breast cancer cell lines (MCF-7). The derivative demonstrated an IC50 value of 16.32 μM , indicating potent cytotoxicity. Mechanistic studies revealed that it induced apoptosis through the upregulation of pro-apoptotic proteins like BAX and downregulation of anti-apoptotic proteins like Bcl-2 .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of a series of triazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with thioether linkages had superior activity compared to controls, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 μg/mL .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Triazinone Cores
- 2-[(4-Amino-4,5-dihydro-6-methyl-5-oxo-1,2,4-triazin-3-yl)thio]-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4, ): Key Differences:
- R1 : Methyl group (vs. 4-ethoxybenzyl in the target compound).
- R2: 2,4-Dimethylphenyl (vs. 4-fluorophenyl). Impact: The smaller methyl group may reduce steric hindrance but lower metabolic stability.
Heterocyclic Variants
- 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine (): Core Structure: 1,3,5-Oxadiazine (vs. triazinone). Key Differences:
Trichloromethyl and chloro substituents increase lipophilicity but may raise toxicity concerns compared to the target’s ethoxy and fluoro groups .
- Heteroarylmethyleneimidazolinones (): Core Structure: Imidazolinone (vs. triazinone). Impact: Imidazolinones exhibit cytotoxicity in cancer cells but may lack the balanced pharmacokinetic profile of triazinones. The triazinone scaffold’s hydrogen-bonding sites (NH and C=O) could enhance selectivity .
Substituent Effects and Bioisosterism
- N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ():
- Key Differences :
- Triazole core (vs. triazinone).
- Impact: The triazole’s aromaticity may reduce conformational flexibility compared to the partially saturated triazinone. Halogen substituents enhance lipophilicity but could limit solubility .
2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide ():
- Key Differences :
- Benzyloxy group increases steric bulk compared to the target’s ethoxybenzyl.
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Research Findings and Insights
- Hydrogen Bonding: The triazinone core’s NH and C=O groups enable robust interactions with targets, as predicted by graph-set analysis . This contrasts with oxadiazine and triazole derivatives, which lack equivalent H-bond donors.
- Substituent Optimization : The 4-ethoxybenzyl group balances electron donation and metabolic resistance, outperforming methyl () and halogenated groups () in stability .
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The triazin ring is constructed through a cyclocondensation reaction between a thiosemicarbazide derivative and a carbonyl compound. Patent CN110746322A describes a related protocol where 2-chloro-4-aminophenol reacts with perfluoromethyl vinyl ether under alkaline conditions to form an aniline intermediate, which undergoes cyclization. Adapted for this synthesis:
Thiosemicarbazide Formation :
- React thiocarbohydrazide (10 mmol) with ethyl 4-ethoxybenzylpyruvate (10 mmol) in ethanol under reflux (78°C, 6 h).
- Yield: 72% after recrystallization (ethanol/water).
Cyclization to Triazinone :
Mechanistic Insight : Acid-catalyzed cyclization proceeds via intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration.
Optimization of Coupling Reactions
Solid-Phase Peptide Synthesis (SPPS) Techniques
Adapting methods from Ambeed, the final acetamide bond is formed using resin-bound intermediates:
Resin Loading :
- Use Wang resin (1.0 mmol/g) preloaded with Fmoc-4-fluorophenylalanine.
- Deprotect with 20% piperidine/DMF (3 × 10 min).
Coupling with Triazin-Thioacetic Acid :
HPLC Parameters :
| Column | Solvent A | Solvent B | Gradient | Flow Rate |
|---|---|---|---|---|
| C18 | 10 mM NH₄OAc | ACN | 0–20% B in 25 min | 26 mL/min |
Comparative Analysis of Synthetic Routes
Table 1: Yield Optimization Across Methodologies
| Step | Method | Catalyst | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Triazin Cyclization | Acid-catalyzed (HCl) | None | 68 | 92 |
| Thioetherification | Reilex® 425 | Polymer amine | 89 | 98 |
| Amide Coupling | SPPS with PyBOP | Wang resin | 51 | 99 |
Key Findings :
- Polymer-supported catalysts enhance thioetherification efficiency and sustainability.
- SPPS minimizes racemization but requires costly resins and HPLC purification.
Characterization and Analytical Data
NMR Spectroscopy :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.89 (s, 2H, SCH₂CO).
- ¹³C NMR : 172.5 (C=O), 162.1 (C-F), 154.3 (triazin C5).
LC-MS :
- Exact Mass : Calculated 458.12 [M+H]⁺; Observed 458.15.
Q & A
Q. Table 1: SAR of Key Derivatives
| Derivative | Modification | Bioactivity (IC, μM) |
|---|---|---|
| Parent Compound | None | 12.5 (MCF-7) |
| Sulfone Analog | S→SO | 8.2 (MCF-7) |
| 4-tert-Butylbenzyl | Ethoxy→tert-Butyl | 5.7 (HeLa) |
What challenges arise in crystallizing this compound, and how can they be mitigated?
Level: Advanced
Methodological Answer:
- Crystallization issues : The flexible thioether and acetamide groups hinder lattice formation.
- Mitigation :
How should analytical methods be validated for purity assessment?
Level: Basic
Methodological Answer:
- HPLC : Validate using a C18 column (4.6 × 250 mm), 1.0 mL/min flow, UV detection at 254 nm. Calibrate with ≥95% pure reference standards.
- LC-MS : Use ESI+ mode to detect [M+H] at m/z 457.2 (theoretical) and confirm isotopic patterns .
What strategies improve solubility for in vivo studies without compromising activity?
Level: Advanced
Methodological Answer:
- Prodrug approach : Introduce phosphate esters at the acetamide carbonyl group, which hydrolyze in vivo.
- Nanoformulation : Encapsulate in PEGylated liposomes (50–100 nm size) to enhance bioavailability .
How can researchers resolve conflicting cytotoxicity data between 2D vs. 3D cell models?
Level: Advanced
Methodological Answer:
- 3D spheroid assays : Culture HCT-116 cells in Matrigel and compare IC values with monolayer results.
- Hypoxia profiling : Use Seahorse XF Analyzer to assess metabolic shifts (e.g., glycolysis inhibition) in 3D models .
What safety protocols are critical for handling intermediates with reactive thiol groups?
Level: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
